molecular formula C12H14F3NO2 B1320497 [2-Morpholino-5-(trifluoromethyl)phenyl]methanol CAS No. 886851-51-0

[2-Morpholino-5-(trifluoromethyl)phenyl]methanol

Cat. No. B1320497
CAS RN: 886851-51-0
M. Wt: 261.24 g/mol
InChI Key: KYVJYGRFMSNHDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the chiral synthesis of a morpholine derivative is described as a seven-step process starting from cinnamyl alcohol-2,3-epoxide, with an overall yield of 17% . Another synthesis method for a morpholine derivative involves a reaction sequence including amine cyclization and reduction, yielding a 70.3% product . These methods highlight the intricacies involved in synthesizing morpholine-based compounds, which could be extrapolated to the synthesis of “[2-Morpholino-5-(trifluoromethyl)phenyl]methanol”.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which can adopt a chair conformation as seen in the compound with a substituted triazolyl group . The dihedral angles between the phenyl rings and the methanol group in biphenyl-2-methanol suggest that similar steric considerations might be relevant for the target compound .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. For example, the conversion of a morpholine derivative to potential norepinephrine reuptake inhibitors demonstrates the synthetic utility of these compounds . Additionally, morpholine can promote a three-component reaction involving Knoevenagel condensation, Michael addition, and aldol condensation . These reactions could be pertinent when considering the reactivity of “[2-Morpholino-5-(trifluoromethyl)phenyl]methanol”.

Physical and Chemical Properties Analysis

While the physical and chemical properties of “[2-Morpholino-5-(trifluoromethyl)phenyl]methanol” are not directly reported, the properties of related compounds can provide insights. For instance, the crystallization behavior of biphenyl-2-methanol in a non-centrosymmetric monoclinic space group indicates how morpholine derivatives might crystallize . The solubility, melting points, and stability of these compounds would also be important to consider, although such data would need to be determined experimentally for the compound .

Scientific Research Applications

Electrochemical Properties and Aggregation Behavior

  • Study Context: Research on new dendritic axially morpholine-disubstituted silicon phthalocyanine and their derivatives, including [3,5-bis(2-morpholin-4-ylethoxy)phenyl]methanol, focused on their electrochemical and aggregation properties (Bıyıklıoğlu, 2015).
  • Findings: The complexes exhibited non-aggregated behavior in various solvents and demonstrated distinct electrochemical properties, as revealed through cyclic voltammetry techniques.

Impact on Lipid Dynamics in Biological Systems

  • Study Context: Methanol, a common solubilizing agent, was studied for its effects on lipid dynamics in biological and synthetic membranes (Nguyen et al., 2019).
  • Findings: Increased concentrations of methanol significantly affected lipid transfer and flip-flop kinetics in membrane models, indicating its influence on bilayer composition and membrane-related processes.

Synthesis of Alcoholic Neoflavanoid Compounds

  • Study Context: A study on the synthesis of epimeric 2-morpholinyl-4-phenylbenzopyran derivatives from sesamol and other phenols was conducted (Jurd, 1991).
  • Findings: This synthesis process, involving reactions with cinnamaldehyde and morpholine in methanol, provided useful intermediates for the creation of alcoholic neoflavanoid compounds.

Chemosensors for Toxic Ion Detection

  • Study Context: Research focused on the development of chemosensors using morpholino derivatives for the selective identification of toxic Pd2+ ions (Shally et al., 2020).
  • Findings: These chemosensors displayed high selectivity and sensitivity towards Pd2+ ions in methanol, with potential applications in environmental monitoring and toxicity studies.

Solvent Effects in Chemical Reactions

  • Study Context: The influence of methanol and other solvents on chemical reactions involving morpholine derivatives was investigated in several studies, examining aspects like vapor-liquid equilibrium, kinetic behavior, and reaction pathways in different solvent environments (Pettenati et al., 1990); (Harifi‐Mood et al., 2013).

Chiral Synthesis and Pharmaceutical Applications

  • Study Context: Chiral synthesis of morpholin derivatives, such as (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, was explored for its potential in pharmaceutical applications (Prabhakaran et al., 2004).
  • Findings: These compounds demonstrated potential as norepinephrine reuptake inhibitors, indicating their significance in the treatment of neurological disorders.

properties

IUPAC Name

[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)10-1-2-11(9(7-10)8-17)16-3-5-18-6-4-16/h1-2,7,17H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVJYGRFMSNHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594635
Record name [2-(Morpholin-4-yl)-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Morpholino-5-(trifluoromethyl)phenyl]methanol

CAS RN

886851-51-0
Record name [2-(Morpholin-4-yl)-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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